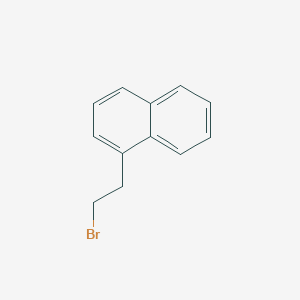

1-(2-Bromoethyl)naphthalene

Description

Contextual Significance of Bromoethylnaphthalene Derivatives in Chemical Transformations

Bromoethylnaphthalene derivatives, including 1-(2-bromoethyl)naphthalene, are prized in organic synthesis for their role as versatile electrophilic synthons. The bromoethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functionalities and the extension of carbon chains. This reactivity is fundamental to the construction of more complex molecules from simpler precursors.

The significance of these derivatives extends to their utility in a variety of chemical transformations:

Nucleophilic Substitution Reactions: The primary reactivity of the bromoethyl group involves its displacement by a wide range of nucleophiles. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are crucial steps in the synthesis of diverse organic compounds.

Synthesis of Heterocyclic Compounds: Bromoethylnaphthalene derivatives are key precursors for the synthesis of various heterocyclic systems. For instance, they can react with amines and other binucleophiles to form nitrogen-containing heterocycles, which are common structural motifs in pharmaceuticals.

Precursors for Organometallic Reagents: While the bromoethyl group is typically the site of reaction, the naphthalene (B1677914) ring can also be functionalized. In some contexts, bromo-naphthalene derivatives can be converted into organometallic reagents, which then participate in cross-coupling reactions to form new carbon-carbon bonds.

Building Blocks for Bioactive Molecules: The naphthalene moiety is a known pharmacophore, and the ability to append various side chains via the bromoethyl handle allows for the systematic exploration of structure-activity relationships in drug discovery. This makes bromoethylnaphthalene derivatives valuable starting materials for the synthesis of potential therapeutic agents.

The strategic placement of the bromoethyl group on the naphthalene ring, as in this compound, influences the reactivity and the spatial arrangement of the resulting molecules, providing chemists with a tool for fine-tuning molecular properties.

Overview of Key Academic Research Themes Pertaining to this compound

Academic research has increasingly focused on leveraging the synthetic utility of this compound for the creation of novel and functional molecules. A prominent theme in this research is its application as a building block in medicinal chemistry and materials science.

One of the most significant areas of investigation involves the synthesis of naphthalene-substituted imidazolium (B1220033) salts . A notable study demonstrated the synthesis of a series of these salts with potential anti-tumor activity. In this research, this compound was reacted with 4,5-dichloroimidazole (B103490) to form the monosubstituted intermediate, which was then further reacted to produce various symmetric and asymmetric imidazolium salts. nih.gov Several of these compounds exhibited anticancer activity comparable to the well-known chemotherapy drug cisplatin, inducing apoptosis in non-small-cell lung cancer cell lines. nih.gov This research highlights the critical role of this compound in constructing novel compounds with significant biological potential.

Another key research application is the use of this compound in the synthesis of specific heterocyclic compounds . For example, it has been utilized in the synthesis of 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole, a molecule of interest in medicinal chemistry. sigmaaldrich.com This demonstrates the compound's utility in building complex heterocyclic frameworks that can serve as scaffolds for drug development.

Furthermore, the broader class of bromo-naphthalene derivatives is instrumental in the development of new materials. While direct research on this compound in materials science is less documented, the functionalization of naphthalene scaffolds is a key strategy in creating organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to introduce specific side chains through intermediates like this compound is crucial for tuning the electronic and physical properties of these materials.

The table below summarizes key properties and synthetic applications of this compound based on available research data.

| Property/Application | Details |

| IUPAC Name | This compound |

| CAS Number | 13686-49-2 |

| Molecular Formula | C₁₂H₁₁Br |

| Molecular Weight | 235.12 g/mol |

| Boiling Point | 237-238 °C at 760 mmHg |

| Density | 1.646 g/mL at 25 °C |

| Synthesis | Can be obtained from the reaction of 1-(2-hydroxyethyl)naphthalene with phosphorus tribromide. sigmaaldrich.com |

| Key Research Application | Synthesis of naphthalene-substituted imidazolium salts with anti-tumor activity. nih.gov |

| Other Synthetic Uses | Precursor for 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromoethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHCPUFIWQJZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159983 | |

| Record name | 2-(1-Naphthyl)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-49-2 | |

| Record name | 2-(1-Naphthyl)ethyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Naphthyl)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromoethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl Naphthalene

Established Synthetic Pathways from Precursor Molecules

The most common and well-documented method for synthesizing 1-(2-Bromoethyl)naphthalene involves the conversion of 1-(2-Hydroxyethyl)naphthalene.

Conversion of 1-(2-Hydroxyethyl)naphthalene to this compound

The transformation of 1-(2-Hydroxyethyl)naphthalene to its bromo derivative is typically achieved through the use of a brominating agent. One of the most frequently employed reagents for this purpose is phosphorus tribromide (PBr₃). sigmaaldrich.com This reaction involves the nucleophilic substitution of the hydroxyl group with a bromine atom.

The general reaction is as follows:

3 C₁₀H₇CH₂CH₂OH + PBr₃ → 3 C₁₀H₇CH₂CH₂Br + H₃PO₃

This method is widely cited and utilized due to its efficiency and the commercial availability of the starting materials. sigmaaldrich.com

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and yield of the synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the stoichiometry of the reagents. For instance, the reaction is typically carried out in an appropriate solvent and may require heating to proceed at a reasonable rate.

Following the reaction, a crucial step is the isolation and purification of the this compound product. Standard laboratory techniques such as extraction, washing with a saturated aqueous solution of sodium bicarbonate, drying over an anhydrous salt like magnesium sulfate, and subsequent evaporation of the solvent are commonly employed. chemicalbook.com For higher purity, fractional distillation under reduced pressure is often performed. chemicalbook.comsigmaaldrich.com The boiling point of this compound is reported to be between 237-238 °C at atmospheric pressure. sigmaaldrich.comsigmaaldrich.com

Novel Synthetic Approaches and Catalyst Systems

While the conversion from 1-(2-Hydroxyethyl)naphthalene remains a primary route, research into alternative and more efficient synthetic methods is ongoing. These novel approaches often focus on different starting materials or the use of innovative catalyst systems to improve yield, reduce reaction times, or employ more environmentally benign conditions. thieme-connect.com

One area of exploration involves the direct bromination of related naphthalene (B1677914) derivatives. For example, methods for the bromination of methylnaphthalenes using reagents like N-bromosuccinimide (NBS) under photochemical conditions have been investigated. oup.comscirp.org These reactions can be highly selective and efficient. oup.com Additionally, visible-light photoredox catalysis using organic dyes like erythrosine B has emerged as a mild and effective method for the bromination of arenes, including naphthalene, with NBS. acs.org

Another innovative strategy involves the synthesis of substituted naphthalenes through annulation reactions, which construct the naphthalene ring system from simpler precursors. sci-hub.se These methods offer the potential for creating a wide variety of functionalized naphthalenes. Furthermore, transition metal-free synthetic routes are being developed, such as the preparation of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene through a multi-step process involving a Birch reduction and subsequent reactions. dergipark.org.trresearchgate.net

Analytical Techniques for Verifying Synthetic Purity and Structure

To ensure the successful synthesis and purity of this compound, a variety of analytical techniques are employed. These methods are essential for confirming the structure of the compound and identifying any impurities.

Table 1: Key Analytical Data for this compound

| Analytical Technique | Observed Data | Reference |

| Refractive Index (n20/D) | 1.638 (lit.) | sigmaaldrich.comsigmaaldrich.com |

| Density (g/mL at 25 °C) | 1.646 (lit.) | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point (°C/mmHg) | 237-238 / 760 (lit.) | sigmaaldrich.comsigmaaldrich.com |

| Mass Spectrometry (MS) | m/z 222, 220 (M+) | oup.com |

| Nuclear Magnetic Resonance (NMR) | Consistent with structure | mdpi.com |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation. oup.commdpi.com NMR provides detailed information about the arrangement of atoms within the molecule, while MS gives the molecular weight and fragmentation pattern. oup.commdpi.com Chromatographic techniques, particularly Gas Chromatography (GC), are often used to assess the purity of the synthesized compound. oup.com

Reactivity and Mechanistic Investigations of 1 2 Bromoethyl Naphthalene

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The primary reaction pathway for 1-(2-bromoethyl)naphthalene is nucleophilic substitution at the carbon atom bonded to the bromine. This reaction involves the replacement of the bromide ion, a good leaving group, by a nucleophile. The steric bulk of the adjacent naphthalene (B1677914) ring plays a critical role in the mechanism of these substitution reactions.

Detailed S_N2 Reaction Pathways and Kinetic Studies

Given that the bromine is attached to a primary carbon, the bimolecular nucleophilic substitution (S_N2) mechanism is the predominant pathway. In an S_N2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, proceeding through a single transition state. This concerted mechanism results in an inversion of stereochemistry if the carbon were chiral.

Kinetic studies of S_N2 reactions are characterized by second-order kinetics, where the reaction rate is dependent on the concentrations of both the substrate, this compound, and the attacking nucleophile.

Rate = k[C₁₂H₁₁Br][Nu⁻]

The rate constant, k, is influenced by factors such as the strength of the nucleophile, the solvent, and the temperature. The bulky naphthalene group can sterically hinder the backside attack of the nucleophile, potentially slowing the reaction rate compared to less hindered primary alkyl halides. However, the electron-rich naphthalene system can also influence the transition state energy.

Influence of Solvent and Nucleophile Structure on Reaction Mechanisms

The choice of solvent is paramount in directing the outcome of nucleophilic substitution reactions. Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate S_N2 reactions. These solvents can solvate the cation but not the anion (nucleophile), thereby increasing the effective nucleophilicity of the attacking species. In contrast, polar protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

The structure and strength of the nucleophile are also critical determinants of the reaction rate and mechanism. Strong, sterically unhindered nucleophiles favor the S_N2 pathway.

| Nucleophile | Type | Solvent | Predominant Mechanism | Relative Rate |

| I⁻ | Strong | Acetone | S_N2 | Fast |

| CN⁻ | Strong | DMSO | S_N2 | Fast |

| CH₃O⁻ | Strong | Methanol | S_N2 / E2 | Moderate |

| H₂O | Weak | Water | S_N1 / S_N2 | Slow |

| (CH₃)₃CO⁻ | Strong, Bulky | t-Butanol | E2 | Very Slow (for S_N2) |

Elimination Reactions and Competing Reaction Pathways

In the presence of strong, sterically hindered bases, this compound can undergo elimination reactions, specifically the bimolecular elimination (E2) pathway. This process competes with the S_N2 mechanism. The E2 reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, with the simultaneous departure of the bromide ion, leading to the formation of 1-vinylnaphthalene.

The competition between S_N2 and E2 pathways is governed by several factors:

Basicity vs. Nucleophilicity: Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) favor E2, while strong nucleophiles that are weak bases (e.g., iodide ion) favor S_N2.

Steric Hindrance: Increased steric bulk on the base or the substrate favors elimination.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in entropy.

Organometallic Chemistry and Cross-Coupling Strategies Employing this compound

The carbon-bromine bond in this compound allows for the formation of organometallic reagents. For instance, it can react with magnesium metal to form the corresponding Grignard reagent, 1-(2-naphthylethyl)magnesium bromide. This reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Furthermore, this compound can participate in various transition-metal-catalyzed cross-coupling reactions, although the sp³-hybridized carbon makes these reactions more challenging than with aryl halides. Reactions like Suzuki, Stille, and Sonogashira couplings could potentially be adapted, allowing for the connection of the ethylnaphthalene moiety to a wide range of other organic fragments.

Radical and Photochemical Transformations of this compound

The C-Br bond is susceptible to homolytic cleavage under photochemical or radical-initiating conditions. UV irradiation can induce the cleavage of the carbon-bromine bond to generate a 1-(2-naphthylethyl) radical and a bromine radical. These highly reactive radical intermediates can then participate in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.

Investigations into Electron Transfer Processes and Charge Transfer (CT) Interactions

The naphthalene moiety in this compound is an electron-rich aromatic system that can act as an electron donor in the presence of a suitable electron acceptor. mdpi.com This interaction can lead to the formation of a charge-transfer (CT) complex, which is characterized by the partial transfer of an electron from the donor (naphthalene ring) to the acceptor. mdpi.com The formation of such complexes is often indicated by the appearance of a new absorption band in the UV-visible spectrum. mdpi.com

Electron transfer processes can be initiated photochemically. researchgate.net Upon absorption of light, the naphthalene chromophore can be excited to a higher electronic state, making it a much stronger electron donor. This photoinduced electron transfer (PET) can occur with an acceptor molecule, leading to the formation of a radical ion pair. The subsequent reactions of this radical ion pair can be complex, potentially leading to substitution or elimination products through pathways distinct from the thermal reactions. The relative positions of the donor and acceptor components play a significant role in determining the optical and electronic properties of these charge-transfer complexes. rsc.org

1 2 Bromoethyl Naphthalene As a Versatile Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The reactive nature of the carbon-bromine bond in 1-(2-bromoethyl)naphthalene makes it an excellent electrophile for the alkylation of nitrogen-containing nucleophiles. This property is extensively utilized in the synthesis of a variety of heterocyclic compounds, where the naphthylethyl moiety can be readily introduced to serve as a key structural component.

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules. The synthesis of N-substituted benzimidazoles can be readily achieved through the alkylation of the benzimidazole (B57391) ring with an appropriate alkyl halide. researchgate.net The synthesis of a complex derivative such as 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole demonstrates a multi-step process where this compound serves as the foundational C-N bond-forming reagent.

The synthetic route typically begins with the N-alkylation of a pre-existing benzimidazole, such as 2-iodobenzimidazole, or a two-step sequence starting with benzimidazole itself. In the latter approach, the first step is the nucleophilic substitution reaction between benzimidazole and this compound. This reaction is generally carried out in the presence of a base to deprotonate the imidazole (B134444) nitrogen, thereby increasing its nucleophilicity.

Following the successful attachment of the naphthylethyl group to the nitrogen atom, the second step involves the selective iodination of the C2 position of the benzimidazole ring. This sequence highlights the utility of this compound in constructing specifically functionalized heterocyclic systems.

Interactive Data Table: N-Alkylation of Benzimidazole

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| Benzimidazole | This compound | Potassium Hydroxide | Phase-Transfer Catalyst | Dichloromethane/Water | 1-[2-(1-naphthyl)ethyl]-1H-benzimidazole |

Aminonitriles are bifunctional compounds containing both a nucleophilic amino group and an electrophilic nitrile group. The reaction of this compound with an aminonitrile typically proceeds via the N-alkylation of the amino group. This initial substitution yields a more complex intermediate, a secondary amine bearing both a naphthylethyl group and a cyanoalkyl group.

This resulting intermediate is a versatile precursor for advanced structural formations. The nitrile group can undergo a variety of chemical transformations:

Hydrolysis: Conversion of the nitrile to a carboxylic acid, creating a naphthylethyl-substituted amino acid derivative.

Reduction: Reduction of the nitrile to a primary amine, yielding a diamine structure.

Cyclization: Intramolecular reactions between the newly introduced naphthylethyl group or the secondary amine and the nitrile group can lead to the formation of complex nitrogen-containing heterocyclic rings, such as substituted piperidines or azepanes, depending on the chain length of the aminonitrile.

The utility of this compound extends to the synthesis of more complex ring systems, including fused and spirocyclic heterocycles. These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional conformations. nih.govsemanticscholar.org

Fused Heterocycles: Fused systems can be generated through intramolecular cyclization reactions. A common strategy involves modifying the ethyl side chain of a molecule derived from this compound to include a reactive group. For instance, the bromoethyl group can be converted into an alkynyl or alkenyl chain. Subsequent acid-catalyzed or metal-mediated intramolecular electrophilic cyclization can then induce the formation of a new ring by attacking the electron-rich naphthalene (B1677914) core, leading to polycyclic aromatic hydrocarbons with fused heterocyclic elements. nih.govnih.gov

Spirocyclic Heterocycles: The synthesis of spirocycles involves the formation of a single atom that is part of two distinct rings. beilstein-journals.org this compound can be used as a key reagent in multi-step sequences to generate spirocyclic compounds. A representative pathway involves the alkylation of a cyclic substrate, such as a succinimide (B58015) or oxindole, with this compound. The resulting intermediate, now bearing the naphthylethyl side chain, can be induced to undergo a second, intramolecular cyclization. This is often achieved by generating a carbanion on the cyclic substrate, which then displaces the bromine atom (or a derivative thereof) at the end of the ethyl chain, forming the spirocyclic junction. The rigidity of spiro-fused frameworks is highly desirable for designing molecules that interact with specific biological targets. semanticscholar.org

Incorporation into Supramolecular Architectures

The naphthalene component of this compound provides functionalities beyond simple covalent bond formation. Its extended π-system is crucial for designing molecules that participate in non-covalent interactions, which are the basis of supramolecular chemistry. These interactions drive processes like molecular recognition and self-assembly.

In the field of materials science, molecules with donor-π-acceptor (D-π-A) architectures are highly sought after for their unique electronic and photophysical properties. The electron-rich naphthalene ring serves as an excellent electron donor. nih.govrsc.org this compound is an ideal starting material for incorporating this donor unit into larger D-π-A systems.

The synthesis involves a straightforward nucleophilic substitution reaction where the bromine atom is displaced by a nucleophilic site on an electron-acceptor molecule or a precursor to one. This covalently links the naphthyl donor group to the acceptor moiety through a flexible ethyl bridge. The resulting D-A molecules can exhibit intramolecular charge transfer (ICT), a phenomenon that is critical for applications in organic electronics, sensors, and nonlinear optics. researchgate.net

Interactive Data Table: Components of Naphthalene-Based Donor-Acceptor Systems

| Component Role | Chemical Moiety Example | Key Property |

|---|---|---|

| Electron Donor | Naphthalene | Electron-rich π-system |

| π-Bridge | Ethyl group (-CH₂-CH₂-) | Covalently links donor and acceptor |

| Electron Acceptor | Naphthalenetetracarboxylic diimide (NDI) | Electron-deficient π-system |

| Electron Acceptor | Viologen | Readily accepts electrons |

Supramolecular chemistry relies on the principles of molecular recognition and self-assembly to create large, ordered structures from smaller molecular components. rsc.org The naphthalene moiety is a key player in these processes, primarily through π-π stacking interactions, where the flat, aromatic faces of the rings stack on top of each other. utexas.edu

This compound serves as a foundational building block for creating more complex molecules designed for these purposes. For example, it can be reacted with amino acids, such as diphenylalanine, to create naphthalene-dipeptide conjugates. nih.govnih.gov These molecules can then self-assemble in solution to form well-defined nanostructures like fibers, tubes, and hydrogels, driven by a combination of hydrogen bonding and π-π stacking of the naphthalene groups. nih.govrsc.org

In host-guest chemistry, a host molecule with a specific cavity binds a smaller guest molecule. mdpi.com Molecules containing the naphthylethyl group can function as guests, with the naphthalene ring fitting into the hydrophobic, π-rich cavities of macrocyclic hosts like cyclodextrins or pillar[n]arenes. nih.gov The bromoethyl handle allows for the covalent attachment of these guest moieties to other functional units, enabling the design of complex, stimuli-responsive supramolecular systems. thno.org

Application in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The introduction of specific pharmacophores onto a naphthalene scaffold can lead to potent therapeutic agents. The utility of this compound as a precursor in the synthesis of several classes of such molecules is a subject of scientific inquiry.

Precursors for Angiotensin II Receptor Antagonists

Angiotensin II receptor antagonists, commonly known as sartans, are a class of drugs that are crucial in the management of hypertension. nih.govnih.gov Their mechanism involves blocking the AT1 receptor, which prevents the hormone angiotensin II from exerting its vasoconstrictive effects. nih.gov The molecular architecture of these antagonists is complex, typically featuring a biphenyl (B1667301) scaffold connected to a heterocyclic group (like a tetrazole) and an alkyl chain. While extensive research has gone into the design and synthesis of novel angiotensin II receptor antagonists, a definitive, established synthetic pathway commencing from this compound is not prominently documented in a review of the available scientific literature. nih.govresearchgate.netdntb.gov.ua The common starting materials for well-known sartans like losartan (B1675146) often involve biphenyl derivatives, such as 4'-(bromomethyl)-2-cyanobiphenyl. nih.gov

Building Blocks for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a key role in regulating lipid and glucose metabolism. nih.gov Agonists of these receptors, which include the thiazolidinedione and fibrate classes of drugs, are used in the treatment of type 2 diabetes and dyslipidemia. The synthesis of novel PPAR agonists is an active area of research, focusing on creating molecules with high affinity and selectivity for the different PPAR subtypes (α, γ, and δ). nih.govnih.gov Despite the exploration of diverse chemical scaffolds to achieve this, a specific role for this compound as a key building block in the synthesis of known or emerging PPAR agonists is not clearly established in the reviewed literature.

Development of Antibiotic Resistance Breaker (ARB) Compounds

The rise of antimicrobial resistance is a critical global health threat, prompting the search for new strategies to combat drug-resistant bacteria. One such approach is the development of antibiotic resistance breakers (ARBs), which are compounds that can restore the efficacy of existing antibiotics. nih.govnih.gov These molecules often work by inhibiting bacterial resistance mechanisms, such as β-lactamase enzymes or efflux pumps. nih.govsemanticscholar.org The search for effective ARBs spans a wide range of chemical structures. However, based on available research, the specific application of this compound as a foundational component in the synthesis of ARB compounds is not well-documented. frontiersin.orgresearchgate.net

Role in Polymer Chemistry and Advanced Materials Science

The unique optical and electronic properties of the naphthalene ring make it an attractive component for advanced polymers and materials. The functional group on this compound provides a reactive site for polymerization or incorporation into larger macromolecular structures.

Monomer or Initiator in Controlled Polymerization Techniques

Controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. cmu.eduwikipedia.org A key component in ATRP is the initiator, which is typically an alkyl halide. The carbon-halogen bond is reversibly cleaved by a transition metal catalyst, generating a radical that initiates polymerization. wikipedia.org

The structure of this compound, an alkyl halide with a bulky aromatic naphthalene group, makes it a plausible candidate for an ATRP initiator. The bromoethyl group can serve as the initiating site, while the naphthalene moiety would become the terminal end-group of the resulting polymer chain. This allows for the precise incorporation of a naphthalene functional group at the start of a polymer chain. While structurally similar to other effective initiators like benzyl (B1604629) halides, specific studies detailing the initiation efficiency and kinetic parameters for this compound in ATRP are not extensively covered in the available literature.

Table 1: Common Types of ATRP Initiators and the Potential Role of this compound

| Initiator Type | General Structure | Example | Potential for this compound |

|---|---|---|---|

| α-Haloesters | R-CH(X)-COOR' | Ethyl α-bromoisobutyrate | Not applicable |

| Benzyl Halides | Ar-CH₂-X | Benzyl bromide | Structurally analogous; the naphthalene ring can be compared to the phenyl ring (Ar), suggesting potential as an initiator. |

| Alkyl Halides | R-X | Carbon tetrachloride | This compound is a functionalized alkyl halide. |

Formation of Naphthalene-Based Polymer Architectures

Naphthalene-based polymers are of significant interest due to their thermal stability, and photophysical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and porous materials for catalysis or gas capture. mdpi.commdpi.comresearchgate.net These polymers can be synthesized through various methods, including Friedel-Crafts crosslinking of naphthalene with agents like formaldehyde (B43269) dimethyl acetal. mdpi.comresearchgate.net

The this compound molecule can serve as a monomer for creating such polymers. The reactive C-Br bond offers a handle for various polymerization reactions. For instance:

It could be converted to a vinylnaphthalene monomer via an elimination reaction, which could then undergo addition polymerization.

It could be used in polycondensation reactions, reacting with difunctional nucleophiles.

The bromoethyl group could participate in coupling reactions, such as those used in the synthesis of conjugated polymers.

While these routes are chemically feasible for incorporating the 1-naphthylethyl moiety into a polymer backbone, specific examples and detailed research findings on the polymerization of this compound as a primary monomer are not widely reported in the surveyed literature.

Advanced Characterization and Computational Studies of 1 2 Bromoethyl Naphthalene Derivatives

Spectroscopic Analysis for Reaction Product and Intermediate Elucidation (e.g., Nuclear Magnetic Resonance)

Spectroscopic methods are indispensable for the structural characterization of organic compounds. Among them, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of reaction products and transient intermediates in transformations involving 1-(2-bromoethyl)naphthalene.

¹H NMR Spectroscopy: Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum exhibits distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the bromoethyl side chain. chemicalbook.com The chemical shifts (δ) and coupling patterns of the seven aromatic protons are characteristic of the 1-substituted naphthalene core, while the two methylene (B1212753) groups (-CH₂-) of the ethyl chain typically appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR complements ¹H NMR by providing information about the carbon skeleton. rsc.org The spectrum of this compound would show distinct signals for each of the 12 carbon atoms, with the carbon attached to the bromine atom being significantly shifted due to the halogen's electronegativity.

In the course of a chemical reaction, NMR is used to monitor the disappearance of starting material signals and the appearance of new signals corresponding to products. For example, in a nucleophilic substitution reaction where the bromine atom is replaced, significant changes would be observed in the chemical shifts of the -CH₂-CH₂-Br protons. The analysis of crude reaction mixtures by NMR can also reveal the presence of transient intermediates or byproducts. rsc.org Other spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and mass spectrometry (MS), are often used in conjunction with NMR to provide comprehensive structural confirmation. chemicalbook.comrsc.org

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (Naphthalene Ring) | 7.0 - 8.5 | 120 - 135 | The exact shifts and splitting patterns depend on the substitution pattern. samipubco.comnih.gov |

| -CH₂- (adjacent to Naphthalene) | ~3.0 - 3.5 | ~30 - 40 | Deshielded by the aromatic ring current. |

| -CH₂-Br (Bromoethyl group) | ~3.5 - 4.0 | ~30 - 35 | Deshielded by the electronegative bromine atom. |

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction

Quantum chemical calculations have become a vital tool for chemists, offering profound insights into reaction mechanisms and predicting the behavior of molecules at an electronic level. scienceopen.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scienceopen.com It is widely applied to study the thermodynamics and kinetics of chemical reactions involving naphthalene derivatives. kaust.edu.sa By calculating the potential energy surface (PES) for a proposed reaction, researchers can identify transition states and intermediates, and determine key energetic parameters such as activation energies (Ea) and reaction enthalpies (ΔH). osti.gov

For instance, DFT calculations can be employed to model the dissociation of the carbon-bromine bond in this compound, a crucial step in many of its reactions. mdpi.com These studies can predict whether the cleavage is homolytic (forming radicals) or heterolytic (forming ions) and calculate the energy required for this process. Furthermore, DFT can be used to compare the energetics of competing reaction pathways, thereby predicting the major product of a reaction under specific conditions. kaust.edu.sa The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.govnih.gov Studies have shown that hybrid functionals often provide a good balance of accuracy and computational cost for organic reactions. osti.govnih.gov

| Parameter | Description | Significance in Reactivity Prediction |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower Ea indicates a faster reaction rate. researchgate.net |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally implies higher chemical reactivity. samipubco.com |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the bond-making and bond-breaking processes of the reaction mechanism. kaust.edu.sa |

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe complex processes such as conformational changes, solvent effects, and intermolecular interactions. nih.gov

For a molecule like this compound, MD simulations can be used to study its behavior in different solvent environments. For example, simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's reactivity. nih.gov Recent research on microhydrated naphthalene has demonstrated that MD simulations can rationalize experimental observations by revealing the mobility of water molecules over the aromatic surface, even at low temperatures. nih.gov This dynamic behavior is crucial for understanding interactions governed by shallow potential energy surfaces. nih.gov In more complex systems, such as interactions with polymers or biological macromolecules, MD simulations can predict binding modes and affinities, which is essential in fields like materials science and drug discovery. nih.gov

Structure-Reactivity Relationship Analysis in Synthetic Transformations

The reactivity of this compound is fundamentally linked to its molecular structure. The key reactive sites are the bromoethyl group and the naphthalene aromatic system.

The bromoethyl side chain is the primary site for nucleophilic substitution and elimination reactions. The carbon-bromine bond is polarized, making the α-carbon electrophilic and susceptible to attack by nucleophiles. As a primary alkyl halide, it is expected to favor Sₙ2-type reactions. However, the bulky 1-naphthyl group can exert steric hindrance, potentially slowing the rate of substitution compared to less hindered alkyl halides. This steric effect is a critical factor that must be considered when designing synthetic transformations.

The naphthalene ring itself can undergo electrophilic aromatic substitution. The presence of the 2-bromoethyl group acts as a deactivating, ortho-, para-directing substituent, although its influence is relatively weak. More significantly, the inherent reactivity of the naphthalene ring system favors substitution at the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) due to the greater stability of the carbocation intermediate formed during α-attack. Therefore, further functionalization of the aromatic core of this compound would likely occur at positions 4, 5, or 8. Computational studies, such as the analysis of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO), can be used to predict the most likely sites for electrophilic or nucleophilic attack, thus quantifying these structure-reactivity relationships. samipubco.com

Emerging Research Frontiers and Future Prospects for 1 2 Bromoethyl Naphthalene Chemistry

Development of Novel Catalytic Strategies for its Transformations

The development of innovative catalytic methods is crucial for the efficient and selective transformation of 1-(2-bromoethyl)naphthalene into more complex molecules. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer significant potential for derivatizing this compound. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, opening up avenues to a wide array of novel compounds. organic-chemistry.orgwikipedia.orgwikipedia.org

The Suzuki coupling , which involves the reaction of an organohalide with an organoboron compound, can be used to introduce various aryl or vinyl groups to the naphthalene (B1677914) scaffold. Similarly, the Heck reaction allows for the substitution of the bromine atom with an alkene, providing access to substituted styrenyl-naphthalene derivatives. organic-chemistry.orgwikipedia.org The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of naphthalene-containing alkynes. wikipedia.org

These catalytic transformations are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity.

Table 1: Potential Catalytic Transformations of this compound (Note: This table is illustrative of potential reactions based on established catalytic methods for similar bromo-aromatic compounds.)

| Transformation | Reactant | Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(2-Aryl-ethyl)naphthalene |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 1-(2-Styryl-ethyl)naphthalene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-Alkynyl-ethyl)naphthalene |

Green Chemistry Principles in this compound Synthesis and Applications

The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds to minimize their environmental impact. In the context of this compound, this involves developing more sustainable synthetic routes and utilizing it in environmentally benign processes.

One area of focus is the replacement of traditional hazardous reagents and solvents with greener alternatives. For instance, the use of solid acid catalysts in the synthesis of naphthalene derivatives can reduce the generation of corrosive and toxic waste associated with conventional acid catalysts. nih.govaston.ac.ukscispace.com Furthermore, biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly approach. nih.gov For example, whole-cell biocatalysis has been explored for the oxidation of naphthalene to 1-naphthol, demonstrating the potential for enzymatic processes in naphthalene chemistry. nih.gov The use of recyclable ionic liquids as both catalyst and solvent also presents a greener alternative for the synthesis of naphthalene derivatives. rsc.org

The application of green chemistry principles extends to the use of this compound as a building block. By employing it in catalytic reactions that have high atom economy, the amount of waste generated can be significantly reduced.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Chemistry |

| Use of Catalysis | Employing recyclable solid acid or palladium catalysts to improve reaction efficiency and reduce waste. |

| Use of Renewable Feedstocks | Exploring biocatalytic routes for the synthesis of naphthalene precursors. |

| Safer Solvents and Auxiliaries | Utilizing ionic liquids or aqueous media in transformations. |

| Atom Economy | Designing synthetic pathways, such as cross-coupling reactions, that maximize the incorporation of all materials used in the process into the final product. |

Advanced Applications in Medicinal Chemistry and Drug Discovery Platforms

The naphthalene scaffold is a key structural motif in many biologically active compounds and approved drugs. ekb.eg Its derivatives have shown a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective activities. japsonline.comijper.orgnih.govnih.govresearchgate.net this compound serves as a valuable intermediate in the synthesis of novel drug candidates.

For instance, naphthalene derivatives are the basis for several non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Nabumetone. ekb.egjapsonline.com A related compound, 2-(1-bromoethyl)-6-methoxynaphthalene, is a known precursor in the synthesis of Naproxen. scispace.com This highlights the potential of this compound as a starting material for the development of new anti-inflammatory agents.

Furthermore, research into neuroprotective agents for diseases like Alzheimer's has involved the synthesis of new naphthalene derivatives. nih.govresearchgate.net The ability to functionalize the naphthalene core through the bromoethyl group allows for the creation of diverse libraries of compounds for screening against various biological targets. The development of CCR8 antagonists for potential use in cancer immunotherapy has also utilized bromo-naphthalene precursors in palladium-catalyzed cross-coupling reactions to generate a diverse library of compounds for structure-activity relationship studies. nih.gov

Table 3: Potential Bioactive Molecules Derived from this compound (Note: This table illustrates the potential for synthesizing classes of bioactive molecules based on the known activities of naphthalene derivatives.)

| Class of Bioactive Molecule | Synthetic Approach from this compound | Potential Therapeutic Area |

| Anti-inflammatory Agents | Modification of the bromoethyl group to introduce acidic functionalities or other pharmacophores. | Inflammation, Pain |

| Neuroprotective Agents | Coupling with heterocyclic moieties or other pharmacologically active groups. | Neurodegenerative Diseases |

| Antimicrobial Agents | Synthesis of novel naphthalene-based heterocycles. | Infectious Diseases |

| CCR8 Antagonists | Palladium-catalyzed cross-coupling to introduce diverse substituents. | Cancer Immunotherapy |

Exploration of New Functional Materials Derived from this compound

The unique photophysical and electronic properties of the naphthalene ring make it an attractive component for the development of advanced functional materials. This compound can serve as a monomer or a precursor for the synthesis of novel polymers and organic materials with applications in electronics and sensing.

Naphthalene-based polymers have been investigated for various applications, including gas capture and as catalytic supports. mdpi.commdpi.comresearchgate.net The presence of the reactive bromoethyl group in this compound allows for its incorporation into polymer chains through various polymerization techniques. For example, it could potentially be used in the synthesis of porous organic polymers with tailored properties for specific applications.

Another promising area is the development of organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.netrsc.orgnih.govossila.com Naphthalene derivatives are known to be used as components in OLEDs due to their fluorescence and charge-transport properties. The ability to functionalize this compound through catalytic cross-coupling reactions opens up possibilities for creating novel emitters and host materials with enhanced performance.

Table 4: Potential Functional Materials Derived from this compound

| Type of Functional Material | Synthetic Strategy | Potential Application |

| Porous Organic Polymers | Polymerization via reactions of the bromoethyl group. | Gas storage, catalysis |

| Conjugated Polymers | Cross-coupling reactions to create extended π-systems followed by polymerization. | Organic electronics, sensors |

| OLED Materials | Synthesis of novel naphthalene-based emitters and host materials. | Displays, solid-state lighting |

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-(2-Bromoethyl)naphthalene?

Answer:

this compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromoethylation of naphthalene derivatives using 1,2-dibromoethane under controlled conditions can yield the target compound. Post-synthesis purification often involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product from unreacted starting materials or byproducts . For higher purity, preparative HPLC with reversed-phase columns (e.g., C18) is recommended, as demonstrated for structurally similar bromoethyl-substituted compounds .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the ethyl chain (δ ~3.5–4.5 ppm for BrCH₂CH₂-) and aromatic naphthalene protons (δ ~7.0–8.5 ppm).

- ¹³C NMR confirms the brominated carbon (δ ~30–35 ppm) and aromatic carbons.

- Mass Spectrometry (MS):

High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 235.9655 for C₁₂H₁₁Br) . - Computational Tools:

Density Functional Theory (DFT) calculations predict molecular geometry and electronic properties, while XLogP3 estimates hydrophobicity (logP ~3.3) .

Advanced: How can researchers assess the risk of bias in toxicological studies on bromoethyl-substituted naphthalenes?

Answer:

Adopt standardized risk-of-bias (RoB) frameworks, such as the ATSDR questionnaire (Table C-6/C-7), which evaluates:

- Randomization of doses (e.g., adequate allocation concealment).

- Completeness of reported outcomes (e.g., systemic effects like hepatic/renal toxicity).

- Confounding factors (e.g., species-specific metabolic differences) .

Studies with ≥3 "yes" responses to RoB criteria are classified as "moderate confidence"; those with fewer are flagged for further validation .

Advanced: What experimental strategies resolve contradictions in reported toxicity data for this compound?

Answer:

Contradictions (e.g., conflicting hepatotoxicity results) require:

Dose-Response Replication: Verify effects across multiple doses (e.g., 10–100 mg/kg in rodents).

Mechanistic Studies: Use in vitro models (e.g., hepatic microsomes) to identify reactive metabolites (e.g., bromoethyl-epoxide intermediates) .

Systematic Review: Apply ATSDR’s 8-step evidence integration process, including confidence rating (Step 6) and meta-analysis of high-confidence studies .

Advanced: How do environmental factors influence the degradation and bioaccumulation of this compound?

Answer:

- Degradation Pathways:

Photolysis (UV exposure) and microbial action in soil/water cleave the C-Br bond, yielding naphthalene derivatives. Half-lives vary with pH and organic content . - Bioaccumulation Potential:

High logP (~3.3) suggests moderate lipid accumulation. Use OECD Test Guideline 305 for in vivo bioaccumulation assays in aquatic species .

Advanced: What methodologies identify metabolic intermediates of this compound in mammalian systems?

Answer:

- In Vitro Metabolism:

Incubate with liver microsomes (e.g., rat S9 fraction) and NADPH. Detect intermediates via LC-MS/MS (e.g., glutathione conjugates from cytochrome P450-mediated oxidation) . - In Vivo Tracking:

Radiolabeled ¹⁴C-1-(2-Bromoethyl)naphthalene in rodents allows mass balance studies, with urine/fecal analysis identifying Phase I/II metabolites .

Advanced: How to design a robust literature review for this compound using toxicological databases?

Answer:

- Search Strategy:

Use Boolean queries in PubMed/TOXCENTER (e.g., ("this compound" OR "C12H11Br") AND ("toxicity" OR "metabolism")), filtering for peer-reviewed studies (2003–present) . - Grey Literature:

Include technical reports from ATSDR, EPA, and IARC. Non-English studies are prioritized if abstracts/tables are available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.